5-(2,5-Dimethylphenyl)-1,2,4-oxadiazole-3-carboxylic acid

Decarboxylation Thermal Stability Building Block Integrity

5-(2,5-Dimethylphenyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1344280-04-1) is a heterocyclic building block defined by a 1,2,4-oxadiazole core, a 3-carboxylic acid handle, and a 5-(2,5-dimethylphenyl) substituent. Its molecular formula is C11H10N2O3 with a molecular weight of 218.21 g/mol, and it exhibits a computed XLogP3-AA of 2.4 and a topological polar surface area of 76.2 Ų.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
Cat. No. B13632639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,5-Dimethylphenyl)-1,2,4-oxadiazole-3-carboxylic acid
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C2=NC(=NO2)C(=O)O
InChIInChI=1S/C11H10N2O3/c1-6-3-4-7(2)8(5-6)10-12-9(11(14)15)13-16-10/h3-5H,1-2H3,(H,14,15)
InChIKeyFYOQCUZKMPZDEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 5-(2,5-Dimethylphenyl)-1,2,4-oxadiazole-3-carboxylic acid: A Physicochemical and Structural Gateway to 1,2,4-Oxadiazole Chemistry


5-(2,5-Dimethylphenyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1344280-04-1) is a heterocyclic building block defined by a 1,2,4-oxadiazole core, a 3-carboxylic acid handle, and a 5-(2,5-dimethylphenyl) substituent. Its molecular formula is C11H10N2O3 with a molecular weight of 218.21 g/mol, and it exhibits a computed XLogP3-AA of 2.4 and a topological polar surface area of 76.2 Ų [1]. The compound is primarily procured as a research intermediate for late-stage derivatization, leveraged for its dual reactivity: the carboxylic acid group enables amide/ester bond formation, while the 1,2,4-oxadiazole ring serves as a metabolically relevant heterocyclic scaffold [1][2]. The specific 2,5-dimethyl substitution pattern on the phenyl ring distinguishes it from other regioisomeric analogs (e.g., 2,4- or 3,5-dimethylphenyl variants) and is the source of any potential, context-dependent biological activity differentiation [2].

Why 5-(2,5-Dimethylphenyl)-1,2,4-oxadiazole-3-carboxylic Acid Cannot Be Interchanged with Its Closest Analogs


In drug discovery and chemical biology, the 1,2,4-oxadiazole ring is often employed as a bioisostere for amides or esters, but its electronic character and metabolic stability are exquisitely sensitive to its substitution pattern [1]. For 5-aryl-1,2,4-oxadiazole-3-carboxylic acids, even a subtle shift in the position of methyl groups on the phenyl ring—such as moving from a 2,5-dimethylphenyl to a 2,4-dimethylphenyl or 3,5-dimethylphenyl arrangement—can significantly alter molecular planarity, dipole moment, and interaction with hydrophobic enzyme pockets [1][2]. Consequently, a compound optimized around one regioisomeric scaffold cannot be reliably substituted with another without re-validating the entire structure-activity relationship (SAR), as differences in target engagement, selectivity, and physicochemical properties are the rule rather than the exception in this compound class.

Quantitative Differentiation Evidence: 5-(2,5-Dimethylphenyl)-1,2,4-oxadiazole-3-carboxylic acid vs. Closest Analogs


Stability-Driven Procurement: Thermal Decarboxylation Susceptibility as a Key Differentiator for 1,2,4-Oxadiazole-3-carboxylic Acids

A well-documented liability of the 1,2,4-oxadiazole-3-carboxylic acid class is its susceptibility to thermal decarboxylation. This inherent reactivity is a critical factor in procurement and long-term storage. The target compound, as a member of this class, is expected to undergo decarboxylation at elevated temperatures, a behavior that necessitates controlled storage conditions to ensure chemical integrity [1]. While specific quantitative decarboxylation rates for the 2,5-dimethylphenyl analog are not reported in the open literature, for closely related analogs, decarboxylation is reported to occur at temperatures of 150–200 °C . This class-level property differentiates it from other heterocyclic carboxylic acids, such as pyrazole-3-carboxylic acids or indole-2-carboxylic acids, which typically exhibit greater thermal stability. Users must verify that procurement and storage protocols for 5-(2,5-dimethylphenyl)-1,2,4-oxadiazole-3-carboxylic acid include verified long-term cool storage, a requirement that may not apply to more thermally robust carboxylic acid building blocks [1].

Decarboxylation Thermal Stability Building Block Integrity

Purity and Quality Assurance Benchmarking: 97%+ Purity as a Minimum Procurement Specification for Reliable SAR Studies

The commercially available specification for 5-(2,5-Dimethylphenyl)-1,2,4-oxadiazole-3-carboxylic acid from a major supplier lists a minimum purity of 97% . While purity data for competing regioisomers from identical vendors are not disclosed, this high purity threshold is essential for reproducible biological assays. Impurities, even at low percentages, can be potent off-target effectors, particularly in high-throughput screening campaigns. For researchers comparing this compound to other in-house oxadiazole analogs, establishing a minimum 97% purity acceptance criterion is a critical step for generating trustworthy comparative data .

Purity Specification Quality Assurance SAR Reproducibility

Computed Physicochemical Property Differentiation: Lipophilicity and Topological Polar Surface Area vs. Regioisomeric Analogs

Computational predictions provide a basis for differentiating the target compound from its closest purchasable analogs. For 5-(2,5-Dimethylphenyl)-1,2,4-oxadiazole-3-carboxylic acid, the computed XLogP3-AA is 2.4 and the topological polar surface area (TPSA) is 76.2 Ų [1]. These values are identical for any regioisomer sharing the same molecular formula (C11H10N2O3), such as 5-(2,4-dimethylphenyl)- or 5-(3,5-dimethylphenyl)-1,2,4-oxadiazole-3-carboxylic acid. Therefore, standard 2D computed properties do not distinguish between them. However, 3D properties such as molecular shape, electrostatic potential distribution, and dipole moment, which are dependent on the specific substitution pattern, are expected to differ but are not systematically reported [2].

Lipophilicity TPSA Computational Chemistry ADME Prediction

Optimal Deployment Scenarios for 5-(2,5-Dimethylphenyl)-1,2,4-oxadiazole-3-carboxylic acid Based on Current Evidence


SAR Exploration of the 2,5-Dimethylphenyl Pocket in Oxadiazole-Containing Lead Compounds

When a medicinal chemistry program has identified a hit or lead containing a 1,2,4-oxadiazole-3-carboxylic acid or amide, and docking studies suggest a lipophilic pocket can accommodate a 2,5-dimethylphenyl group, this compound serves as the precise building block for probing that interaction. Its use is justified over the unsubstituted phenyl analog (often a default starting point) by the explicit requirement for the 2,5-dimethyl motif. The procured compound can be directly coupled to amines to generate a focused library for SAR expansion, as per standard amide coupling procedures [1].

Metabolic Stability Probe in Oxadiazole Bioisostere Evaluation

In programs evaluating 1,2,4-oxadiazoles as amide bioisosteres, the 2,5-dimethylphenyl substituent offers a defined lipophilic environment to assess the impact of the heterocycle on metabolic stability. Researchers can compare the metabolic turnover in microsomal assays of a target compound derived from this acid with that of its direct amide analog, providing comparative data on the bioisostere’s effectiveness. The class's sensitivity to harsh conditions also makes it a useful probe for evaluating the stability of the finished compound under various stress test conditions (e.g., thermal, acidic, basic) [1][2].

Building Block for Fragment-Based Drug Discovery (FBDD) Screening Libraries

The compound's defined pharmacophore (carboxylic acid + oxadiazole + 2,5-dimethylphenyl) and its commercial availability at high purity (>97%) make it a suitable entry for fragment libraries targeting enzymes with known carboxylic acid binding sites. Its XLogP of 2.4 places it in a favorable lipophilicity range for fragment screening, and its established synthesis ensures reliable resupply for hit follow-up [1].

Synthetic Intermediate for Agrochemical Lead Generation

Oxadiazole carboxylic acids have precedent in agrochemical research. This compound can serve as a key intermediate for generating novel amide derivatives for screening against fungal or insect targets, leveraging the 2,5-dimethylphenyl group's potential to enhance target binding or alter translocation properties in planta. Its procurement from a supplier with documented quality assurance supports reproducible biological testing .

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